REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[C:8]1([P:14]([OH:16])[OH:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O[CH2:18][NH:19][C:20](=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(O)(=O)C>[C:20]([NH:19][CH2:18][P:14]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:16])[OH:15])(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
OCNC(C1=CC=CC=C1)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
After this, the cooling was removed, during which process the internal temperature
|
Type
|
CUSTOM
|
Details
|
rose to 35° C
|
Type
|
TEMPERATURE
|
Details
|
After this, the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled
|
Type
|
ADDITION
|
Details
|
175 ml of water were then added
|
Type
|
CUSTOM
|
Details
|
rose to 35° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed again
|
Type
|
TEMPERATURE
|
Details
|
finally cooled again
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After crystallisation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCP(O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |